molecular formula C7H8ClNS B6251464 2-chloro-3-(ethylsulfanyl)pyridine CAS No. 87695-78-1

2-chloro-3-(ethylsulfanyl)pyridine

Cat. No.: B6251464
CAS No.: 87695-78-1
M. Wt: 173.7
InChI Key:
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Description

2-chloro-3-(ethylsulfanyl)pyridine is an organic compound with the molecular formula C7H8ClNS It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 3 are substituted by a chlorine atom and an ethylsulfanyl group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

2-chloro-3-(ethylsulfanyl)pyridine can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with ethanethiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs under reflux conditions in an appropriate solvent like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-(ethylsulfanyl)pyridine undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine atom or modify the ethylsulfanyl group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Products include 2-azido-3-(ethylsulfanyl)pyridine or 2-amino-3-(ethylsulfanyl)pyridine.

    Oxidation: Products include 2-chloro-3-(ethylsulfinyl)pyridine or 2-chloro-3-(ethylsulfonyl)pyridine.

    Reduction: Products include 2-chloro-3-(ethylthio)pyridine or this compound derivatives.

Scientific Research Applications

2-chloro-3-(ethylsulfanyl)pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of bioactive compounds.

    Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-3-(ethylsulfanyl)pyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The ethylsulfanyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-3-(methylsulfanyl)pyridine
  • 2-chloro-3-(propylsulfanyl)pyridine
  • 2-chloro-3-(butylsulfanyl)pyridine

Uniqueness

2-chloro-3-(ethylsulfanyl)pyridine is unique due to the specific combination of the chlorine atom and the ethylsulfanyl group on the pyridine ring. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.

Properties

CAS No.

87695-78-1

Molecular Formula

C7H8ClNS

Molecular Weight

173.7

Purity

95

Origin of Product

United States

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